cavipetin B

Description

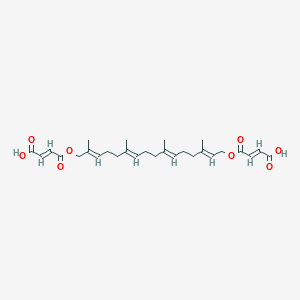

Structure

2D Structure

Properties

CAS No. |

128530-03-0 |

|---|---|

Molecular Formula |

C28H38O8 |

Molecular Weight |

502.6 g/mol |

IUPAC Name |

(E)-4-[(2E,6E,10E,14E)-16-[(E)-3-carboxyprop-2-enoyl]oxy-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C28H38O8/c1-21(10-6-12-23(3)18-19-35-27(33)16-14-25(29)30)8-5-9-22(2)11-7-13-24(4)20-36-28(34)17-15-26(31)32/h9-10,13-18H,5-8,11-12,19-20H2,1-4H3,(H,29,30)(H,31,32)/b16-14+,17-15+,21-10+,22-9+,23-18+,24-13+ |

InChI Key |

AHOSPPOAEYRVLQ-WQNLBOQCSA-N |

SMILES |

CC(=CCCC(=CCOC(=O)C=CC(=O)O)C)CCC=C(C)CCC=C(C)COC(=O)C=CC(=O)O |

Isomeric SMILES |

C/C(=C\CC/C(=C/COC(=O)/C=C/C(=O)O)/C)/CC/C=C(\C)/CC/C=C(\C)/COC(=O)/C=C/C(=O)O |

Canonical SMILES |

CC(=CCCC(=CCOC(=O)C=CC(=O)O)C)CCC=C(C)CCC=C(C)COC(=O)C=CC(=O)O |

melting_point |

86-87°C |

physical_description |

Solid |

Synonyms |

cavipetin B |

Origin of Product |

United States |

Isolation, Purification, and Structural Elucidation of Cavipetin B

Natural Sources of Cavipetin B and Related Analogues

This compound and related diterpenoids have been identified in various biological sources, predominantly from fungal and plant kingdoms.

Fungal Biota: Boletinus cavipes and Other Basidiomycetes

Boletinus cavipes, a species of fungus within the Basidiomycetes class, is a known natural source of this compound. Research on Boletinus cavipes has led to the isolation of several terpenes, including diterpene and sesquiterpene derivatives. tandfonline.comoup.comtandfonline.com Studies have indicated the existence of different chemotypes within B. cavipes, characterized by the types of terpenes they produce. tandfonline.comoup.comtandfonline.com For instance, one study on B. cavipes collected from different regions in Japan identified variations in the isolated compounds, with some strains yielding geranylgeraniol (B1671449) derivatives (diterpenes) and others producing farnesol (B120207) derivatives (sesquiterpenes). tandfonline.comoup.comtandfonline.com this compound itself is a geranylgeraniol-type diterpenoid isolated from the fruiting bodies of Boletinus cavipes. nih.govacs.orgresearchgate.net Other related cavipetins, such as cavipetin C and cavipetin D, have also been reported in B. cavipes. medchemexpress.commedchemexpress.comnih.gov

Plant Origins: Phlogacanthus Species and Other Botanical Sources

While Boletinus cavipes is a primary fungal source, some studies have explored Phlogacanthus species for their chemical constituents, although direct mention of this compound in these plants is less prominent in the provided search results. Phlogacanthus thyrsiflorus, for example, is known to contain a range of compounds including diterpene glucosides, flavonoids, tannins, and phytosterols. globalresearchonline.net Another species, Phlogacanthus cornutus, has been shown to contain various constituents in its extracts, such as trans-cinnamic acid, neophytadiene, and fatty acids, identified through techniques like Gas Chromatography/Mass Spectrometry. researchgate.nethorizonepublishing.comhorizonepublishing.com While these studies highlight the diverse chemistry of Phlogacanthus, the direct isolation of this compound from this genus is not explicitly detailed in the search results. However, the broad investigation into natural products from both fungi and plants suggests the potential for identifying this compound or related analogues in other botanical sources.

Advanced Isolation Methodologies

The isolation of natural compounds like this compound from complex biological matrices requires sophisticated methodologies, typically involving extraction followed by various separation techniques.

Solvent Extraction Techniques from Biological Matrices

Solvent extraction is a fundamental step in isolating compounds from biological materials such as fungal fruiting bodies or plant tissues. This process involves using appropriate solvents to selectively dissolve the target compounds from the raw material. For instance, studies on Boletinus cavipes have utilized methanol (B129727) for the initial extraction of compounds from fresh fruiting bodies. tandfonline.com The methanol extract is then often concentrated and partitioned between immiscible solvents, such as ethyl acetate (B1210297) and water, to separate compounds based on their polarity. tandfonline.com This liquid-liquid partitioning helps to reduce the complexity of the crude extract before further purification steps. Similar solvent extraction techniques are widely applied in the isolation of secondary metabolites from various natural sources, including marine invertebrates, using solvents like methanol and dichloromethane. nih.govresearchgate.net

Chromatographic Separation Technologies (e.g., Preparative Thin-Layer Chromatography, Column Chromatography)

Chromatographic methods are essential for the purification of this compound from crude extracts and fractions. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase. Column chromatography, often utilizing silica (B1680970) gel or alumina, is a common method for initial separation and fractionation of extracts. tandfonline.comiomcworld.com Different solvent systems, such as methanol/chloroform or benzene/ethyl acetate, are used as eluents to selectively elute compounds based on their polarity. tandfonline.com Preparative Thin-Layer Chromatography (PTLC) is another valuable technique for purifying compounds on a larger scale than analytical TLC, allowing for the isolation of visible bands or spots containing the target compound. researchgate.net High-performance liquid chromatography (HPLC), including semi-preparative and analytical scales, is frequently employed for further purification to obtain compounds of high purity. nih.govnih.govfrontiersin.org The choice of stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile (B52724)/water gradients) in HPLC is optimized based on the properties of the target compound. nih.govfrontiersin.org

Comprehensive Spectroscopic Analysis for Structural Determination

The definitive structural elucidation of this compound relies on comprehensive spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a fundamental tool in structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule. nptel.ac.innd.edu Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial. 1D NMR, such as ¹H NMR and ¹³C NMR, reveals the types of protons and carbons present and their chemical environments, indicated by their chemical shifts. egyankosh.ac.innptel.ac.in The splitting patterns in ¹H NMR provide information about neighboring protons. nptel.ac.in 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), help establish correlations between protons and carbons, allowing for the mapping of the molecular skeleton and the assignment of signals. nd.edu For this compound, NMR data would be essential in determining the positions of double bonds, methyl groups, methylene (B1212753) groups, and the ester linkages characteristic of its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which is crucial for confirming its elemental composition (molecular formula). egyankosh.ac.innptel.ac.in HRMS provides a highly accurate mass-to-charge ratio (m/z) for the molecular ion, allowing researchers to distinguish between compounds with very similar nominal masses. nptel.ac.in For this compound, HRMS data would confirm its molecular formula, C₂₈H₃₈O₈, and molecular weight, 502.25666817 g/mol . nih.gov Mass spectrometry also provides fragmentation patterns that can offer clues about the substructures present in the molecule. nptel.ac.in

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. egyankosh.ac.innptel.ac.in Different functional groups absorb IR radiation at characteristic frequencies. nptel.ac.in For this compound, IR spectroscopy would help confirm the presence of functional groups such as hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch) from the ester and carboxylic acid moieties, carbon-carbon double bonds (C=C stretch), and C-O stretches. egyankosh.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to detect the presence of conjugated systems and chromophores within a molecule. egyankosh.ac.innptel.ac.in It measures the absorption of UV-Vis light, which causes electronic transitions. nptel.ac.in For this compound, the presence of conjugated double bonds, particularly those associated with the maleic acid moieties, would result in characteristic absorption bands in the UV-Vis spectrum. nih.gov UV-Vis spectroscopy can also be used for quantitative analysis. nptel.ac.in

Stereochemical Assignment and Conformational Analysis

Stereochemical assignment involves determining the three-dimensional arrangement of atoms in a molecule, including the configuration of double bonds and chiral centers (if any). quimicaorganica.org For this compound, which contains multiple double bonds, the stereochemistry around these double bonds (E or Z configuration) is a critical aspect of its structure. nih.gov NMR techniques, particularly analysis of coupling constants, can provide information about the relative stereochemistry of adjacent protons. Conformational analysis studies the different spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds. quimicaorganica.orglibretexts.org While this compound is an acyclic diterpenoid, its long flexible chain allows for various conformations. hmdb.ca Understanding the preferred conformations can be important for understanding its physical properties and interactions. Factors influencing conformation include torsional strain, steric interactions, and angle strain. libretexts.org

Identification of Co-occurring Cavipetin Analogues (e.g., Cavipetin D, Cavipetins A-E) and Related Diterpenoids (e.g., Boletinins A-J)

This compound is often found alongside other related diterpenoids in its natural sources. nih.gov These can include other cavipetin analogues, such as Cavipetin D and potentially a series of cavipetins designated A through E, as well as related geranylgeraniol-type diterpenoids like the boletinins (Boletinins A-J). nih.gov The identification of these co-occurring compounds is typically part of a comprehensive phytochemical investigation and involves similar isolation and spectroscopic techniques used for this compound. tandfonline.com The presence of these related compounds can provide insights into the biosynthetic pathways in the organism producing them. For example, Cavipetin D has also been isolated from Boletinus cavipes. tandfonline.comuz.ac.zw Studies have reported the isolation of Boletinins A-J, along with this compound, from Boletinus cavipes, highlighting the co-occurrence of these diterpenoid classes. nih.gov

Data Tables

| Spectroscopic Method | Type of Information Provided |

| ¹H NMR | Number and type of protons, chemical environment, coupling partners |

| ¹³C NMR | Number and type of carbons, chemical environment |

| 2D NMR (COSY, HSQC, HMBC) | Proton-proton and proton-carbon connectivities |

| HRMS | Exact molecular weight, elemental composition, fragmentation pattern |

| IR Spectroscopy | Presence of functional groups (e.g., O-H, C=O, C=C) |

| UV-Vis Spectroscopy | Presence of conjugated systems, λmax values |

Biosynthetic Pathway Investigations of Cavipetin B

General Principles of Isoprenoid and Diterpenoid Biosynthesis

Isoprenoids, also known as terpenoids, are a vast class of natural products derived from five-carbon precursors: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.combyjus.comcam.ac.ukuzh.ch These C5 units are assembled in a head-to-tail manner by prenyltransferases to form longer chain prenyl diphosphates. mdpi.comcam.ac.ukwiley-vch.denih.gov

There are two primary metabolic pathways for the biosynthesis of IPP and DMAPP: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.comcam.ac.ukuobabylon.edu.iq In plants, both pathways can be present, often compartmentalized within different cellular locations (MVA in the cytoplasm/endoplasmic reticulum and MEP in plastids). mdpi.comcam.ac.uk Fungi and most bacteria typically utilize a single pathway. mdpi.comcam.ac.uk

Diterpenes are a class of C20 compounds formed from the isoprenoid precursor geranylgeranyl diphosphate (GGPP). byjus.comheraldopenaccess.usresearchgate.net GGPP is synthesized from DMAPP and three molecules of IPP through the action of geranylgeranyl diphosphate synthase, a prenyltransferase. heraldopenaccess.usresearchgate.net

Hypothesized Biosynthetic Route to the Cavipetin B Skeleton

This compound is an acyclic diterpenoid. contaminantdb.ca While most diterpenoid biosynthesis involves cyclization of GGPP catalyzed by diterpene synthases (diTPSs) to form various cyclic scaffolds, the biosynthesis of acyclic diterpenoids like this compound would likely involve enzymatic steps that maintain the open-chain structure derived from GGPP. nih.govpnas.org This could involve specific prenyltransferases or other enzymes that process GGPP without triggering a cyclization cascade. The precise enzymatic steps leading to the acyclic skeleton of this compound from GGPP would require specific biosynthetic studies on cavipetin-producing organisms.

Enzymatic Transformations and Key Intermediates (e.g., Geranylgeraniol)

A key intermediate in diterpenoid biosynthesis is geranylgeranyl diphosphate (GGPP). byjus.comheraldopenaccess.usresearchgate.net Geranylgeraniol (B1671449) (GGOH) is the dephosphorylated form of GGPP and is also an important intermediate in the biosynthesis of other diterpenes, as well as vitamins E and K. wikipedia.org GGOH can be formed from GGPP by phosphatases. nih.gov Further enzymatic transformations, such as oxidations, reductions, and esterifications, would be necessary to convert GGPP or geranylgeraniol into the final structure of this compound, which contains multiple carboxyl groups and ester linkages. The specific enzymes catalyzing these modifications in the this compound pathway are not detailed in the provided information.

Investigation of Fumarate (B1241708) Incorporation Mechanisms in Related Natural Product Biosynthesis

This compound has been reported to contain a fumarate moiety. nih.gov The incorporation of fumarate into natural products is a known, although not fully understood, biosynthetic process. Studies on the biosynthesis of other natural products, such as bafilomycins, have shed light on potential mechanisms of fumarate incorporation. In bafilomycin biosynthesis, fumarate is first activated by a fumarate adenylyltransferase, and then a fumaryl (B14642384) transferase is responsible for transferring the fumarate moiety to a hydroxyl group of an intermediate. nih.govresearchgate.netresearchgate.net This process involves a cross-talk between primary and secondary metabolism, as fumarate is an intermediate of the tricarboxylic acid (TCA) cycle. nih.govnih.gov While this mechanism has been observed in bafilomycin biosynthesis, further research would be needed to determine if a similar enzymatic strategy is employed for fumarate incorporation in the biosynthesis of this compound.

Chemotaxonomic and Chemogenetic Studies of Cavipetin-Producing Organisms

Chemotaxonomy involves the classification of organisms based on their chemical constituents, while chemogenetics studies the genetic basis for the production of specific compounds. This compound has been reported in the edible mushrooms Suillus cavipes and Boletinus cavipes. contaminantdb.canih.gov Chemotaxonomic studies could involve analyzing the presence and distribution of this compound and related compounds across different species or strains of these fungi to understand their biochemical diversity and evolutionary relationships. Chemogenetic studies would aim to identify the genes responsible for this compound production in these organisms, providing insights into the genetic basis of this metabolic capability. Such studies can contribute to understanding the ecological roles of this compound and potentially facilitate its production through biotechnological approaches. While the search results mention this compound being found in these mushrooms, detailed chemotaxonomic or chemogenetic studies specifically focused on this compound are not provided.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 11237396 |

| Geranylgeraniol | 5281365 |

| Fumarate | 444 |

Mechanistic Studies of Cavipetin B at the Molecular and Cellular Level

Enzyme Inhibition Profiles and Specificity

The enzyme inhibition profile of cavipetin B has been examined, with a specific focus on its effects on xanthine (B1682287) oxidase. acs.orgnih.gov

Xanthine Oxidase Inhibition Studies

Studies have investigated the ability of this compound to inhibit xanthine oxidase, an enzyme involved in purine (B94841) metabolism and the production of uric acid and superoxide (B77818) anions. nih.govmdpi.commdpi.com In one study, this compound (compound 2) exhibited low inhibitory activity against xanthine oxidase, showing less than 10% inhibition at concentrations ranging from 25 to 125 µM. acs.orgnih.gov This suggests that this compound is not a potent inhibitor of xanthine oxidase compared to other compounds studied, such as certain flavonoids or other diterpenoids isolated from the same source. acs.orgnih.govmdpi.comherbmedpharmacol.com

Modulation of Cellular Reactive Oxygen Species (ROS) Pathways

This compound has been studied for its effects on cellular reactive oxygen species (ROS) pathways, particularly the generation of superoxide anions. acs.orgnih.gov

Inhibition of Superoxide Anion Generation in Macrophage Cells

A bioassay evaluating the inhibition of superoxide anion (O₂•⁻) generation in macrophage cells revealed that this compound (compound 2), along with other compounds, suppressed the generation of superoxide anions by more than 20% at a concentration of 25 µM. acs.orgnih.gov However, the same study indicated that O-acyl geranylgeraniol (B1671449) derivatives, including this compound, showed cytotoxicities at 25 µM, suggesting that while it can inhibit superoxide anion generation, its potential therapeutic application might be limited by cytotoxicity at this concentration. acs.orgnih.gov Macrophages play a crucial role in the immune response, and the overgeneration of superoxide anions can contribute to oxidative stress and various diseases. nih.govmdpi.com Therefore, the ability of this compound to modulate superoxide anion generation in these cells is a notable mechanistic finding. acs.orgnih.gov

Investigation of Cellular Signaling Pathways Affected by this compound

While the provided search results highlight this compound's effects on enzyme activity and ROS generation, detailed information specifically on the modulation of other cellular signaling pathways directly by this compound is limited. General information regarding cellular signaling pathways affected by various compounds, including those related to lipid metabolism and inflammation, is available, but a direct link to this compound's specific impact on these pathways is not explicitly detailed in the search results. foodb.cahmdb.camdpi.comfrontiersin.org

Interactions with Cellular Components and Biological Macromolecules (e.g., Protein Binding)

Information specifically detailing the direct interaction of this compound with cellular components or biological macromolecules, such as protein binding, is not extensively covered in the provided search results. General principles of protein binding and methods for its determination are mentioned, but data specific to this compound's binding characteristics are not present. uniprot.orgbeilstein-journals.orgmdpi.comnih.govsigmaaldrich.com this compound is classified as a prenol lipid and an acyclic diterpenoid, and these types of compounds can interact with biological membranes and potentially bind to proteins, but specific studies on this compound are not provided. contaminantdb.cafoodb.cahmdb.ca

Elucidation of Downstream Biological Consequences

The downstream biological consequences of this compound's mechanistic actions, particularly its weak xanthine oxidase inhibition and its effect on superoxide anion generation in macrophages, would theoretically relate to conditions influenced by these processes. Inhibition of xanthine oxidase is relevant to hyperuricemia and gout, while modulation of superoxide anion generation is relevant to oxidative stress and inflammation. nih.govmdpi.commdpi.comnih.gov However, the provided search results focus primarily on the in vitro or cellular-level mechanistic findings rather than comprehensive in vivo studies detailing the full spectrum of downstream biological consequences of this compound exposure. The observed cytotoxicity in macrophage cells at certain concentrations also represents a downstream consequence that is relevant to its potential biological effects. acs.orgnih.gov

Comparative Molecular Mechanisms with Related Diterpenoids (e.g., Boletinins)

This compound, along with other geranylgeraniol-type diterpenoids such as the boletinins, has been investigated for its biological activities, particularly concerning the inhibition of superoxide anion (O₂•⁻) generation in macrophage cells. researchgate.netacs.orgresearchgate.net Studies have shown that while some of these compounds exhibit inhibitory effects, their potency and associated cytotoxicity can vary.

Research on Boletinus cavipes extracts has led to the isolation of this compound (compound 2) and ten new boletinins (compounds 3-12), in addition to 16-hydroxygeranylgeraniol (B1250485) (compound 1). researchgate.netacs.orgresearchgate.net An evaluation of their inhibitory activities against xanthine oxidase showed that compounds 1-9 and 11 had less than 10% inhibition at concentrations ranging from 25 to 125 µM. researchgate.netacs.orgresearchgate.net

However, a bioassay focusing on the suppression of superoxide anion generation in macrophage cells revealed more significant activity for several of these diterpenoids. researchgate.netacs.orgresearchgate.net Compounds 1 and 4-12 demonstrated suppression of O₂•⁻ generation by over 20% at a concentration of 25 µM. researchgate.netacs.orgresearchgate.net Notably, compounds 4 (Boletinin D) and 5 (Boletinin E) exhibited more potent inhibitory activities, suppressing O₂•⁻ generation by over 50% at 50 µM. researchgate.netacs.org These two compounds also showed no or low cytotoxicity against macrophage cells at concentrations of 25-50 µM, suggesting they are promising candidates for inhibiting O₂•⁻ generation. researchgate.netacs.org

In contrast, O-acyl geranylgeraniol derivatives, including this compound (compound 2) and boletinins G-J (compounds 7-12), displayed cytotoxicity at a concentration of 25 µM. researchgate.netacs.org This indicates a potential difference in the molecular mechanisms or cellular targets between this compound and certain boletinins compared to boletinins D and E, particularly regarding cellular toxicity.

The precise molecular targets and detailed comparative mechanisms of this compound and boletinins are still areas of ongoing research. However, the differential activity observed in superoxide anion generation inhibition and cytotoxicity assays highlights that subtle structural variations within this class of geranylgeraniol-type diterpenoids can lead to distinct biological profiles.

While specific data tables directly comparing the molecular mechanisms of this compound and boletinins were not extensively detailed in the search results beyond the superoxide anion inhibition and cytotoxicity data, the findings suggest that future research could focus on identifying the specific proteins or pathways modulated by each compound to fully elucidate their comparative mechanisms of action.

| Compound | Superoxide Anion Inhibition at 25 µM (%) | Superoxide Anion Inhibition at 50 µM (%) | Cytotoxicity at 25-50 µM (Macrophage cells) |

| This compound (2) | > 20 researchgate.netacs.orgresearchgate.net | Not specified | Cytotoxicity observed researchgate.netacs.org |

| 16-hydroxygeranylgeraniol (1) | > 20 researchgate.netacs.orgresearchgate.net | Not specified | Not specified |

| Boletinin A (3) | Not specified | Not specified | Not specified |

| Boletinin D (4) | > 20 researchgate.netacs.orgresearchgate.net | > 50 researchgate.netacs.org | No or low cytotoxicity researchgate.netacs.org |

| Boletinin E (5) | > 20 researchgate.netacs.orgresearchgate.net | > 50 researchgate.netacs.org | No or low cytotoxicity researchgate.netacs.org |

| Boletinins F-J (6-12) | > 20 (for 6-12) researchgate.netacs.orgresearchgate.net | Not specified | Cytotoxicity observed (for 7-12) researchgate.netacs.org |

Pre Clinical Biological Activities of Cavipetin B and Analogues

In Vitro Pharmacological Screening

In vitro screening involves testing the biological activity of compounds in a controlled laboratory environment, typically using cell lines or isolated enzymes. This allows for the assessment of specific mechanisms of action and the identification of potential therapeutic targets.

Antimicrobial Efficacy Against Bacterial and Fungal Strains (e.g., Salmonella typhi for Cavipetin D)

Cavipetin D, an analogue of cavipetin B, has shown antimicrobial efficacy. Studies have identified cavipetin D as one of the terpenoids responsible for the antibacterial activity observed in extracts from certain medicinal mushrooms against Salmonella typhi. researchgate.netresearchgate.netbegellhouse.comnih.gov The antimicrobial activity was assessed using the MTT assay, and cavipetin D was among the compounds exhibiting high inhibitory activity against the growth of S. typhi. researchgate.netnih.gov

While specific data for this compound's antimicrobial activity is not detailed in the provided results, the identification of an analogue like cavipetin D with activity against a bacterial strain like Salmonella typhi suggests potential in this area for related compounds.

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is a fundamental concept in drug discovery that explores how variations in chemical structure influence biological activity. creative-proteomics.comcollaborativedrug.com The basic assumption underlying SAR is that similar molecules tend to have similar functions. creative-proteomics.com By analyzing SAR, researchers can identify the functional groups or structural motifs responsible for a compound's biological effect, guiding the modification of bioactive compounds to enhance their properties. creative-proteomics.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling refines SAR analysis by building mathematical relationships between the chemical structure (represented by molecular descriptors) and biological activity. creative-proteomics.comneovarsity.org QSAR models aim to predict the biological activity of compounds based on their molecular characteristics, thereby accelerating the drug discovery process and reducing the need for extensive experimental testing. creative-proteomics.comneovarsity.orgnih.govrjpbr.comjmchemsci.com These models can utilize various molecular descriptors and statistical methods, including linear and non-linear regression and artificial neural networks. rjpbr.comjmchemsci.com Validation of QSAR models is crucial to ensure their reliability and predictive capacity. nih.govrjpbr.comjmchemsci.com While the search results discuss QSAR modeling in the context of predicting biological activities for various compound classes, including anti-HBV flavonols and anti-breast cancer drugs, specific QSAR modeling studies focused on this compound were not found. neovarsity.orgnih.govrjpbr.comjmchemsci.comnih.gov

Chemical Synthesis and Analog Development of Cavipetin B

Considerations for Total Chemical Synthesis of Cavipetin B

Strategic Retrosynthetic Analysis of the Diterpenoid Core

Retrosynthetic analysis is a crucial step in planning the total synthesis of complex molecules. It involves working backward from the target molecule to simpler, readily available starting materials through a series of hypothetical disconnections. For a diterpenoid like this compound, a retrosynthetic strategy would typically consider breaking down the acyclic carbon skeleton, identifying key functional groups, and planning for the stereocontrolled formation of chiral centers and double bonds. However, specific details of such an analysis applied to this compound were not found in the provided search results.

Key Synthetic Transformations and Stereoselective Approaches

The total synthesis of complex diterpenoids necessitates the use of key synthetic transformations to build the carbon framework and introduce functionality, along with stereoselective approaches to control the absolute and relative configurations of chiral centers and the geometry of double bonds. Common strategies in diterpenoid synthesis include various coupling reactions, cyclizations (though less relevant for acyclic diterpenoids like this compound), functional group interconversions, and asymmetric synthesis techniques. Without specific reported total synthesis routes for this compound, a detailed discussion of the particular transformations and stereoselective methods applied to this compound cannot be provided based on the current information.

Semi-synthetic Derivatization from Natural Precursors

Semi-synthetic approaches involve using a naturally occurring compound as a starting material and performing chemical modifications to obtain the target molecule or its derivatives. In the case of this compound, its stereostructure, including the absolute configuration, has been unambiguously confirmed through semi-synthesis from erinacine P. researchgate.net This indicates that erinacine P, another natural product, can serve as a precursor for the chemical transformation into this compound, providing a method to verify its complex three-dimensional structure.

Design and Synthesis of Novel Cavipetin Analogues and Derivatives

The design and synthesis of analogues and derivatives of natural products are common strategies in chemical biology and drug discovery to explore structure-activity relationships (SAR) and potentially enhance desired properties such as potency, selectivity, or metabolic stability. researchgate.netmdpi.comnih.govnih.govrsc.org While the general principles of designing analogues of complex molecules are applicable to this compound, specific research detailing the design and synthesis of novel this compound analogues or derivatives was not found in the provided search results.

The structural complexity of some natural products, such as bafilomycins, which share some characteristics with diterpenoids, can present challenges for extensive chemical modification aimed at comprehensive SAR studies. sdu.edu.cn

Rational Modification for Enhanced Potency or Selectivity

Rational modification involves making targeted changes to the chemical structure of a compound based on known or predicted interactions with a biological target or to improve pharmacokinetic properties. For this compound, if a biological activity were identified, rational modifications might involve altering specific functional groups or parts of the diterpenoid skeleton to enhance its potency or selectivity towards a particular target. However, without specific biological activity data and corresponding SAR studies for this compound in the provided information, a detailed discussion of rational modification strategies is not possible.

Green Chemistry Principles in Cavipetin Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances vapourtec.comwjbphs.com. The twelve principles of green chemistry provide a framework for achieving more sustainable chemical synthesis vapourtec.comnih.gov. Applying these principles to the synthesis of a compound like this compound would involve considerations such as:

Waste Prevention: Designing synthetic routes that minimize the production of by-products and waste materials vapourtec.comnih.gov. This could involve using highly efficient reactions with high atom economy, where most atoms of the reactants are incorporated into the final product nih.govresearchgate.net.

Use of Safer Solvents and Auxiliaries: Opting for environmentally benign solvents or solvent-free reaction conditions instead of traditional hazardous organic solvents wjbphs.comnih.gov. Water, supercritical fluids, or ionic liquids are examples of greener solvent alternatives explored in various syntheses wjbphs.comnih.gov.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, or utilizing energy-efficient methods like microwave irradiation or sonication to reduce reaction times and energy consumption wjbphs.comnih.govresearchgate.netttwrdcs.ac.in. Microwave-assisted organic synthesis, for instance, has gained popularity for its eco-friendly aspects, often leading to shorter reaction times and higher yields compared to conventional heating wjbphs.comttwrdcs.ac.in.

Use of Catalytic Reagents: Employing highly selective catalysts (as opposed to stoichiometric reagents) to minimize waste and improve reaction efficiency nih.govresearchgate.net. Environmentally friendly and reusable catalysts are a key focus in green chemistry research researchgate.netchemrevlett.com.

Use of Renewable Feedstocks: Utilizing renewable resources as starting materials whenever technically and economically feasible nih.gov.

Designing for Degradation: Designing the final product, if possible, to degrade into innocuous substances after use nih.gov.

While these principles represent the ideals of green chemistry and are actively pursued in the synthesis of various organic molecules, specific details, data tables, or detailed research findings on their direct application to the synthesis of this compound were not identified in the available information. Research into the synthesis of complex natural products often involves multi-step procedures, and the development of entirely "green" routes can be challenging but is an active area of investigation in synthetic organic chemistry.

Advanced Analytical Methodologies for Cavipetin B

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods are fundamental for separating Cavipetin B from other compounds present in a sample matrix, enabling its subsequent detection and analysis.

High-Performance Liquid Chromatography (HPLC) with various detectors

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of non-volatile or semi-volatile compounds like diterpenoids. HPLC utilizes a liquid mobile phase that carries the sample through a stationary phase, typically packed into a column. Different interactions between the analytes and the stationary phase lead to their separation. Various detectors can be coupled with HPLC, including UV-Visible detectors, fluorescence detectors, and refractive index detectors, depending on the properties of the analyte mdpi.comservice.gov.ukjrespharm.com.

While specific HPLC parameters for the analysis of this compound were not detailed in the reviewed literature, HPLC has been employed for the analysis of compounds, including cavipetins, in extracts from Boletinus cavipes, the source organism of this compound tandfonline.com. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase composition (e.g., mixtures of water or aqueous buffers with organic solvents like acetonitrile (B52724) or methanol) would be critical for achieving adequate separation of this compound from co-eluting compounds jrespharm.comchromatographyonline.comherbmedpharmacol.com. UV detection is commonly used for compounds with chromophores, and the structure of this compound suggests it would have UV activity due to its α,β-unsaturated carboxylic ester moieties nih.govuni.lu.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that uses smaller particle size columns and operates at higher pressures, offering improved resolution, speed, and sensitivity compared to conventional HPLC technologynetworks.comskyepharma.comresearchgate.net. This technique is particularly advantageous for the analysis of complex samples and for achieving higher throughput.

UHPLC systems are characterized by higher pressure limits, lower system dispersion, and smaller dwell volumes, enabling the use of columns packed with sub-2 µm particles technologynetworks.com. This results in increased efficiency and faster separations technologynetworks.comskyepharma.com. UHPLC is increasingly used in various analytical fields, including the analysis of natural products and in metabolomics studies nih.govresearchgate.net. Although specific UHPLC methods for this compound were not found, UHPLC coupled with mass spectrometry (UHPLC-MS/MS) has been used for the metabolomic profiling of plant extracts where similar diterpenoids might be present nih.govresearchgate.net. The enhanced peak capacity and sensitivity of UHPLC would be beneficial for the analysis of this compound, especially in complex biological matrices.

Gas Chromatography (GC)

Gas Chromatography (GC) is a separation technique used for volatile or semi-volatile compounds that can be vaporized without decomposition. The sample is injected into a heated inlet and transported through a stationary phase by a carrier gas. Separation is based on the differential partitioning of analytes between the stationary phase and the mobile gas phase epa.govshimadzu.eu. GC is often coupled with detectors such as Flame Ionization Detectors (FID) or Mass Spectrometers (MS).

While this compound is a relatively large molecule (molecular weight 502.6 g/mol ) nih.govuni.lu and may require derivatization to increase its volatility for GC analysis, GC-MS is a powerful tool for the analysis of volatile components in natural product extracts ajol.infonih.govunar.ac.id. Predicted GC-MS spectra for this compound are available, indicating its potential for analysis by this method, possibly after suitable derivatization hmdb.ca. GC-MS is widely used for the identification and quantification of volatile organic compounds epa.govinformaticsjournals.co.inphcogj.com.

Hyphenated Mass Spectrometry Techniques

Coupling chromatographic techniques with Mass Spectrometry (MS) provides highly sensitive and selective methods for the identification and quantification of compounds. MS detects analytes based on their mass-to-charge ratio (m/z).

LC-MS/MS for Compound Identification and Metabolomic Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are indispensable tools for the analysis of polar and non-volatile compounds like this compound mdpi.comwellcomeopenresearch.orgresearchgate.net. LC-MS/MS combines the separation power of LC with the high sensitivity and specificity of MS/MS. In LC-MS/MS, ions are generated from the eluting compounds (commonly using electrospray ionization, ESI), selected in a first mass analyzer, fragmented, and the resulting product ions are analyzed in a second mass analyzer mdpi.comresearchgate.net. This provides characteristic fragmentation patterns that aid in confident compound identification and allows for highly selective quantification in complex matrices (Selected Reaction Monitoring - SRM or Multiple Reaction Monitoring - MRM) eurl-pesticides.eufrontiersin.org.

LC-MS/MS is widely used for metabolomic profiling, which involves the comprehensive analysis of metabolites in biological systems nih.govresearchgate.net. While specific LC-MS/MS methods for the quantitative analysis of this compound were not detailed in the search results, predicted LC-MS/MS spectra for this compound are available, which can be used for its identification hmdb.ca. LC-MS/MS has been applied in studies identifying related diterpenoids in plant extracts nih.govijariie.com. The technique's ability to provide accurate mass information and characteristic fragmentation patterns makes it highly suitable for the identification and targeted analysis of this compound.

GC-MS for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation capabilities of GC with MS detection epa.govshimadzu.eunih.govunar.ac.id. This technique is primarily used for the analysis of volatile and semi-volatile compounds. Following separation by GC, compounds eluting from the column enter the MS, where they are ionized (typically by electron ionization, EI) and detected based on their mass-to-charge ratio epa.govshimadzu.eu. The resulting mass spectra can be compared to spectral libraries for compound identification phcogj.com.

As mentioned earlier, the application of GC-MS to this compound may require derivatization due to its relatively low volatility. However, predicted GC-MS spectra for this compound exist, suggesting its amenability to this technique, particularly for identification purposes hmdb.ca. GC-MS is routinely used for the analysis of volatile secondary metabolites in natural products ajol.infonih.govinformaticsjournals.co.in. While primarily suited for more volatile compounds, its use for this compound, potentially in a modified form, cannot be entirely ruled out based on the availability of predicted spectra.

Application of Chemometrics in Data Analysis and Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract relevant information from chemical data. researchgate.netrsc.org In the context of analyzing compounds like this compound, which may be present in complex matrices, chemometrics can be a powerful tool for data analysis and interpretation. rsc.org

Multivariate statistical analysis techniques, commonly used in chemometrics, can help in understanding the relationships between different variables in a dataset, such as the concentrations of various compounds in a sample or the variations in analytical signals. researchgate.nete-century.us Techniques like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are examples of multivariate methods that can be applied. researchgate.nete-century.usmdpi.com These methods can assist in:

Identifying patterns and clusters: Chemometric analysis can reveal underlying patterns in complex analytical data that might not be apparent through univariate analysis alone. rsc.org This can be useful for differentiating samples based on their chemical composition or identifying potential markers.

Reducing dimensionality: Large datasets generated by advanced analytical techniques can be simplified using dimensionality reduction methods within chemometrics, making interpretation more manageable.

Method optimization: Chemometric approaches can be used to optimize analytical parameters by exploring the impact of multiple variables simultaneously. mdpi.com

Data interpretation: By applying statistical models, chemometrics can aid in interpreting complex spectral or chromatographic data, potentially leading to the identification of compounds or the understanding of matrix effects. rsc.org

While specific studies detailing the application of chemometrics solely for this compound analysis were not extensively found, the principles of chemometrics are broadly applicable to the analysis of natural products in complex matrices, including those from fungal sources where this compound is found. nih.govtandfonline.com The complexity of mushroom extracts, containing numerous diterpenoids and other compounds, makes chemometrics a potentially valuable tool for differentiating chemotypes or understanding the metabolic profiles. tandfonline.commdpi.com

Optimized Sample Preparation Protocols from Diverse Matrices

Sample preparation is a critical step in the analysis of this compound from diverse matrices, such as fungal fruiting bodies. retsch.frresearchgate.net The goal of sample preparation is to isolate the target analyte from interfering substances, concentrate it, and make it compatible with the chosen analytical technique. retsch.fr Diverse matrices present unique challenges due to variations in composition, presence of interfering compounds (e.g., lipids, proteins, pigments), and the potential for matrix effects that can impact analytical sensitivity and accuracy. phmethods.netenvirotech-online.com

Common sample preparation techniques applicable to the extraction of natural products like diterpenoids from biological matrices include:

Solvent Extraction: This involves using appropriate solvents to selectively dissolve the analyte from the matrix. The choice of solvent depends on the polarity and solubility of the target compound. For fungal samples, methanol (B129727) or ethanol (B145695) are often used for initial extraction. tandfonline.comnih.govbegellhouse.com

Solid-Phase Extraction (SPE): SPE is a chromatographic technique used for sample clean-up and concentration. phmethods.netomicsonline.orgresearchgate.net It involves retaining the analyte on a solid adsorbent while washing away impurities. SPE can be optimized by selecting appropriate stationary phases and elution solvents based on the properties of this compound. phmethods.net

Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between two immiscible liquid phases. phmethods.netomicsonline.orgresearchgate.net This technique is useful for separating compounds based on their differential solubility. phmethods.net

Other techniques: Depending on the matrix and the required sensitivity, techniques like ultrasonic-assisted extraction (UAE) or pressurized liquid extraction (PLE) might also be employed to enhance extraction efficiency. phmethods.netmdpi.com

Optimizing sample preparation protocols for this compound from diverse matrices requires careful consideration of the matrix composition and the chemical properties of this compound. For instance, extracting this compound from fungal tissue may involve steps to disrupt cell walls and remove lipids and proteins that could interfere with downstream analysis. tandfonline.com The optimization process typically involves evaluating different extraction solvents, extraction times, temperatures, and clean-up procedures to maximize the recovery of this compound while minimizing matrix effects. phmethods.netmdpi.com

Research on the extraction of compounds from mushrooms, including diterpenoids, highlights the variability in optimal methods depending on the specific mushroom species and the target compounds. tandfonline.combegellhouse.comuz.ac.zw For example, studies on Boletinus cavipes have utilized methanol extraction followed by chromatographic separation for isolating compounds like cavipetin D, a related diterpenoid. tandfonline.com

While specific optimized protocols for this compound across a wide range of diverse matrices were not detailed in the search results, the general principles of sample preparation for natural products from complex biological sources are applicable. The selection and optimization of techniques like solvent extraction and SPE are crucial for obtaining clean extracts suitable for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which are commonly used for the analysis of such compounds. e-century.usbegellhouse.comomicsonline.org

Computational and in Silico Studies of Cavipetin B

Molecular Docking Simulations for Target Prediction and Binding Affinity

No specific molecular docking studies for cavipetin B were identified in the provided search results. This type of study would typically involve docking this compound into the active sites of various protein targets to predict its potential biological activity and binding affinity. Such simulations are instrumental in the early stages of drug discovery for identifying potential protein targets and understanding the molecular basis of interaction. mdpi.combiointerfaceresearch.comnih.govnih.gov

Molecular Dynamics Simulations for Ligand-Receptor Interactions

There are no specific molecular dynamics simulation studies for this compound in the search results. These simulations would provide insights into the dynamic behavior of a potential this compound-receptor complex over time, assessing its stability and the nature of the interactions. nih.govmdpi.combiorxiv.orgnih.govresearchgate.net

Quantum Chemical Calculations for Electronic Properties and Reactivity

No quantum chemical calculations specifically for this compound were found. Such calculations are used to understand the electronic structure, reactivity, and other physicochemical properties of a molecule, which are crucial for predicting its behavior and interaction with biological systems. nih.govmdpi.comnih.govchemrxiv.org

Cheminformatics Approaches for Virtual Screening and Lead Optimization

Specific applications of cheminformatics approaches to this compound, such as its use in virtual screening campaigns or for lead optimization, are not present in the search results. Cheminformatics tools are vital for managing and analyzing large chemical datasets, identifying potential drug candidates, and refining their properties. mdpi.comnih.govmdpi.com

Predictive Modeling for Structure-Activity Relationships (SAR)

No predictive SAR models for this compound or its analogs were identified. SAR studies are essential for understanding how the chemical structure of a compound relates to its biological activity, guiding the design of more potent and selective molecules. mdpi.comnih.govnih.govresearchgate.netthaiscience.info

Future Research Directions and Potential Pre Clinical Applications

Complete Elucidation of Biosynthetic Pathways and Metabolic Engineering for Enhanced Production

Understanding the complete biosynthetic pathway of cavipetin B is a crucial future research direction. Biosynthesis involves multi-step, enzyme-catalyzed processes where nutrients are converted into complex molecules. wikipedia.org Elucidating the specific enzymes, genes, and regulatory mechanisms involved in this compound production in its natural sources, such as Boletinus cavipes or Suillus cavipes, would provide the foundation for metabolic engineering efforts. Metabolic engineering aims to optimize genetic and regulatory processes within cells to increase the production of a desired substance. wikipedia.orgrsc.org By identifying the rate-limiting steps and key enzymes in the this compound pathway, strategies such as overexpressing relevant genes, blocking competing pathways, or introducing heterologous genes could be employed to enhance its yield. wikipedia.orgfrontiersin.org

In-depth Target Deconvolution and Mechanistic Profiling in Relevant Biological Systems

To understand how this compound might exert any biological effects, in-depth target deconvolution and mechanistic profiling are necessary. Target deconvolution is the process of identifying the specific biological molecules (targets), often proteins, that a compound interacts with to produce a observed effect. ox.ac.uktechnologynetworks.comnih.gov Various methods, including affinity chromatography, protein microarrays, and mass spectrometry-based chemoproteomics, can be used for target deconvolution. technologynetworks.comnih.gov Once potential targets are identified, mechanistic profiling in relevant biological systems (e.g., cell lines, in vitro assays) would aim to detail the precise molecular events and signaling pathways influenced by this compound binding to its targets. ox.ac.ukmdpi.com This could involve studying downstream effects, pathway activation or inhibition, and the resulting cellular responses.

Development of Highly Specific and Potent Cavipetin Analogues Based on Mechanistic Insights

With a clearer understanding of this compound's mechanism of action and its specific molecular targets, future research could focus on the rational design and synthesis of analogues. By modifying the chemical structure of this compound, researchers could aim to develop compounds with improved potency, specificity for particular targets or pathways, and potentially more favorable pharmacokinetic properties. This process often involves structure-activity relationship (SAR) studies, where chemical modifications are correlated with changes in biological activity.

Exploration of Novel Biological Activities Beyond Current Findings

Given that this compound is a natural product, it is plausible that it possesses a range of biological activities yet to be discovered. Future research should explore potential novel biological activities using various screening platforms. This could include investigating effects on different cell types, enzymatic activities, microbial growth (antibacterial or antifungal, considering its fungal origin), or other relevant biological processes. High-throughput screening methods could be employed to efficiently assess a wide array of potential activities.

Investigation into Cross-Talk between Primary and Secondary Metabolism in Cavipetin Production

The biosynthesis of secondary metabolites like this compound is often interconnected with primary metabolic pathways, which are essential for basic cellular survival and growth. mdpi.comnih.gov Investigating the cross-talk between primary and secondary metabolism in the organisms that produce this compound is an important research avenue. nih.govnih.govresearchgate.net This could involve studying how the availability of primary metabolites influences this compound production, how intermediates are channeled between pathways, and the regulatory signals that coordinate these processes. Understanding this cross-talk could inform strategies for enhancing this compound production through metabolic engineering. researchgate.net

Pre-clinical Evaluation in Emerging Disease Areas Requiring Mechanistic Intervention (excluding human clinical trials)

Based on the potential biological activities identified through target deconvolution and novel activity screening, this compound or its analogues could be evaluated in relevant pre-clinical disease models. This would involve using in vitro and in vivo models that mimic aspects of human diseases where the identified mechanisms of action are hypothesized to be therapeutically relevant. vivexia.frwww.gov.uknih.govresearchgate.net Examples of emerging disease areas that often require mechanistic intervention include those involving dysregulated cellular signaling, inflammation, or microbial infections. vivexia.frtucl.edu.np These pre-clinical studies would aim to assess efficacy, understand pharmacokinetics and pharmacodynamics in a biological context, and gather data to support or refute the potential therapeutic utility of this compound or its derivatives. europa.eu

Q & A

Q. What are the key structural and physicochemical properties of Cavipetin B, and how are they validated experimentally?

To characterize this compound, researchers should employ spectroscopic techniques (e.g., NMR, MS) and crystallography for structural elucidation, followed by computational validation (e.g., molecular dynamics simulations). Purity must be confirmed via HPLC or GC-MS, with experimental protocols standardized to ensure reproducibility .

Q. What in vitro assays are commonly used to assess this compound’s bioactivity, and how are controls optimized to minimize false positives?

Standard assays include enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) and cell viability assays (e.g., MTT). Controls should account for solvent interference (e.g., DMSO controls) and nonspecific binding (e.g., heat-denatured proteins). Dose-response curves must span at least five concentrations to ensure robust EC50/IC50 calculations .

Q. How do researchers address inconsistencies in this compound’s reported solubility and stability across studies?

Methodological variations (e.g., solvent systems, temperature) often explain discrepancies. Researchers should replicate protocols from conflicting studies, document environmental conditions rigorously, and use orthogonal methods (e.g., dynamic light scattering for aggregation checks) .

Advanced Research Questions

Q. How can contradictory findings about this compound’s mechanism of action be resolved using integrated omics approaches?

Multi-omics strategies (transcriptomics, proteomics, metabolomics) combined with pathway enrichment analysis (e.g., KEGG, Reactome) can identify consensus targets. Researchers should prioritize hypothesis-driven experiments (e.g., CRISPR-Cas9 knockouts) to validate candidate pathways .

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?

Mixed-effects models or Bayesian hierarchical models account for inter-sample variability. For single-cell data, trajectory inference (e.g., Monocle3) or pseudotime analysis can resolve subpopulation-specific responses. Power analysis must precede experiments to ensure adequate sample sizes .

Q. How should researchers design a study to differentiate this compound’s direct molecular targets from off-target interactions?

Use affinity-based proteomics (e.g., thermal proteome profiling, CETSA) alongside functional genomics (e.g., siRNA screens). Competitive binding assays with structural analogs can further validate specificity. Negative controls must include inactive enantiomers or scaffold derivatives .

Methodological & Reproducibility Considerations

Q. What steps ensure reproducibility in synthesizing this compound analogs with modified pharmacokinetic profiles?

Document reaction conditions exhaustively (e.g., solvent purity, catalyst lot numbers). Use DOE (design of experiments) to optimize yield and purity. Analytical data (e.g., HPLC chromatograms, NMR spectra) for all intermediates must be archived in supplementary materials .

Q. How can researchers mitigate batch-to-batch variability in this compound production for preclinical studies?

Implement quality-by-design (QbD) principles, including critical process parameter (CPP) monitoring. Stability-indicating assays (e.g., accelerated degradation studies under varied pH/temperature) ensure consistency. Cross-validate batches using blinded bioactivity assessments .

Data Interpretation & Literature Synthesis

Q. What strategies reconcile conflicting reports on this compound’s toxicity thresholds in animal models?

Meta-regression analysis of dosing regimens, species-specific metabolism, and formulation differences (e.g., bioavailability enhancers) can contextualize disparities. Researchers should prioritize studies adhering to ARRIVE guidelines for preclinical data .

Q. How to systematically evaluate this compound’s potential for drug repurposing using existing databases?

Leverage AI-driven platforms (e.g., Pharos, DrugBank) to mine gene-disease associations and off-target predictions. Retrospective cohort studies using EHR data can identify comorbidities where this compound’s known targets overlap with disease pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.